molecular formula C9H15FO3 B124066 Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate CAS No. 151395-78-7

Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate

Cat. No. B124066
M. Wt: 190.21 g/mol
InChI Key: KWGFVVUXTOXTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFCA is a cyclopentane derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery.

Mechanism Of Action

EFCA exerts its pharmacological effects by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes. EFCA also inhibits the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of the immune response and inflammation. Furthermore, EFCA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.

Biochemical And Physiological Effects

EFCA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and migration of cancer cells. EFCA has also been shown to reduce the deposition of collagen and fibrosis in animal models of liver and lung fibrosis. In addition, EFCA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of EFCA is its high potency and selectivity towards its molecular targets. EFCA also exhibits good pharmacokinetic properties and can be easily synthesized in large quantities. However, one of the limitations of EFCA is its low solubility in water, which can make it challenging to formulate for oral administration. EFCA is also relatively new, and more research is needed to fully understand its safety and efficacy.

Future Directions

For research include investigating the potential of EFCA as a treatment for inflammatory bowel disease and traumatic brain injury, and understanding its safety and efficacy in humans.

Synthesis Methods

The synthesis of EFCA involves the reaction of 1-hydroxycyclopentene with ethyl 2-fluoro-2-oxoacetate in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the cyclopentane ring. The resulting product is then hydrolyzed to obtain EFCA in high yield and purity.

Scientific Research Applications

EFCA has been extensively studied for its potential therapeutic applications in various diseases. Recent research has shown that EFCA exhibits potent anti-inflammatory, anti-tumor, and anti-fibrotic activities. EFCA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

151395-78-7

Product Name

Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate

InChI

InChI=1S/C9H15FO3/c1-2-13-8(11)7(10)9(12)5-3-4-6-9/h7,12H,2-6H2,1H3

InChI Key

KWGFVVUXTOXTOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1(CCCC1)O)F

Canonical SMILES

CCOC(=O)C(C1(CCCC1)O)F

synonyms

Cyclopentaneacetic acid, -alpha--fluoro-1-hydroxy-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.